molecular formula C16H20N6O2 B11290026 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No.: B11290026
M. Wt: 328.37 g/mol
InChI Key: ZSXPGMZWOKLOBV-UHFFFAOYSA-N
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Description

The compound 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol features a pyrazolo[3,4-d]pyrimidine core substituted at three critical positions:

  • 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation .
  • 6-Aminopropanol chain: Adds hydrophilicity and hydrogen-bonding capacity, which may influence solubility and pharmacokinetics .

The molecular formula is estimated as C₁₆H₂₁N₇O₂ (molecular weight ≈ 343.38 g/mol), though experimental validation is required.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

3-[[4-(4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C16H20N6O2/c1-22-15-13(10-18-22)14(20-16(21-15)17-8-3-9-23)19-11-4-6-12(24-2)7-5-11/h4-7,10,23H,3,8-9H2,1-2H3,(H2,17,19,20,21)

InChI Key

ZSXPGMZWOKLOBV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multiple steps One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific conditionsThe final step involves the attachment of the amino-propanol side chain through a nucleophilic substitution reaction, often using a suitable leaving group and base .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, process optimization may involve scaling up the reactions and implementing continuous flow techniques to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol involves the inhibition of specific kinases, particularly cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity. This inhibition disrupts the kinase signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
Target Compound C₁₆H₂₁N₇O₂ (est.) 343.38 (est.) 4-(4-Methoxyphenyl)amino, 1-methyl, 6-aminopropanol Balanced lipophilicity/hydrophilicity; potential for kinase inhibition N/A
3-{[4-(Benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol C₁₆H₂₀N₆O 312.38 4-Benzylamino, 1-methyl, 6-aminopropanol Increased lipophilicity (benzyl group); possible enhanced membrane permeability
3-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propanol C₁₄H₁₄FN₅O 311.33 (calc.) 1-(4-Fluorophenyl), 4-amino, 6-aminopropanol Fluorine atom improves metabolic stability and bioavailability
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₃H₁₂ClN₅O 289.72 6-Chloro, 4-(4-methoxyphenyl)amino, 1-methyl Chlorine at position 6 enhances electrophilicity; potential for nucleophilic substitution
N-(4-Aryloxy/Alkoxy-2-methyl-phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (e.g., compound 8a,b) Varies Varies 4-Aryloxy/alkoxy, 2-methyl-phenyl, 1-phenyl Optimized for anti-inflammatory activity; bulky substituents may limit solubility

Detailed Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Benzylamino vs. 4-Methoxyphenylamino (Target vs. However, the methoxy group’s electron-donating nature may enhance binding to ATP-binding pockets in kinases .
  • Fluorophenyl Substituent () :
    The fluorine atom in introduces electronegativity, improving metabolic stability by resisting cytochrome P450 oxidation. Its placement at the 1-position alters the scaffold’s conformational flexibility compared to the target’s 4-substitution.

  • Chlorine at Position 6 (): The chloro-substituted analog lacks the 6-aminopropanol chain, reducing hydrophilicity. The chlorine atom serves as a leaving group, enabling further functionalization via nucleophilic aromatic substitution.

Biological Activity

The compound 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its potential as an anti-cancer agent and its interactions with various biological targets. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N6O\text{C}_{18}\text{H}_{22}\text{N}_6\text{O}

This structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets, particularly in cancer therapy.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Studies have shown that it acts as an inhibitor of the epidermal growth factor receptor (EGFR), a key player in many cancers.

Anticancer Activity

  • In vitro Studies :
    • The compound has demonstrated significant anti-proliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potency as an EGFR inhibitor .
    • Flow cytometric analyses revealed that this compound can induce apoptosis and arrest the cell cycle at the S and G2/M phases, with a notable increase in the BAX/Bcl-2 ratio, suggesting a mechanism involving mitochondrial pathways .
  • Comparative Efficacy :
    • In comparison to established EGFR inhibitors like erlotinib, this compound showed superior efficacy in certain assays, highlighting its potential as a novel therapeutic agent .

The mechanism by which this compound exerts its anticancer effects involves:

  • EGFR Inhibition : By binding to the ATP-binding site of EGFR, it prevents receptor activation and downstream signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : The increase in pro-apoptotic markers (BAX) relative to anti-apoptotic markers (Bcl-2) suggests that it triggers programmed cell death through mitochondrial pathways .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Notes
Anti-proliferativeA5498.21Potent against lung cancer
Anti-proliferativeHCT-11619.56Moderate activity
EGFR InhibitionWild-type EGFR0.016Highly potent
EGFR InhibitionMutant EGFR0.236Effective against resistant forms

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